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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylpropylamine HCl

CAS No.: 1002557-04-1

Cat. No.: B1426032

Get Quote

Executive Summary
2-(4-Chlorophenyl)-2-methylpropylamine HCl (CAS: 1002557-04-1) is a synthetic

phenethylamine derivative and a structural isomer of the anorectic drug Chlorphentermine.

While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a

-disubstituted phenethylamine with a para-chloro halogenation—confers distinct biological
activities.

This compound functions primarily as a monoamine transporter modulator, with high predicted

affinity for the Serotonin Transporter (SERT) due to the 4-chlorophenyl moiety. Unlike its

-dimethyl isomer (Chlorphentermine), this

-dimethyl isomer possesses an unsubstituted

-methylene group, rendering it susceptible to oxidative deamination by Monoamine Oxidase
(MAO). This structural nuance dictates a distinct pharmacokinetic profile characterized by a
shorter half-life and lower oral bioavailability compared to its MAO-resistant analogs.
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Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[2]

IUPAC Name: 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Common Synonyms:

-(4-Chlorophenyl)isobutylamine HCl; 1-Amino-2-(4-chlorophenyl)-2-methylpropane HCl.

CAS Number: 1002557-04-1[1][2]

Molecular Formula:

(HCl salt)

Molecular Weight: 220.14 g/mol [3]

Structural Pharmacophore
The molecule belongs to the

-phenylpropylamine class. It features a quaternary carbon at the

-position relative to the amine, distinguishing it from the amphetamine class (

-methyl) and the phentermine class (

-dimethyl).
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Feature Structure Segment Biological Implication

Aromatic Ring 4-Chlorophenyl

Enhances lipophilicity and

selectivity for SERT over

DAT/NET.

-Carbon Quaternary (Gem-dimethyl)

Provides steric bulk; prevents

-hydroxylation; increases

lipophilicity.

-Carbon

Methylene (

)

Critical Site: Unsubstituted

nature allows access for MAO

degradation.

Amine
Primary (

)

Essential for transporter

binding and translocation.

Isomeric Comparison
The biological activity is best understood by contrasting it with its positional isomer,

Chlorphentermine.

Chlorphentermine:

(

-dimethyl). MAO Resistant. Long duration.

Target Compound:

(

-dimethyl). MAO Susceptible. Short duration.

Pharmacology & Mechanism of Action
Monoamine Transporter Interaction
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Based on the Structure-Activity Relationship (SAR) of 4-chlorophenethylamines, 2-(4-

Chlorophenyl)-2-methylpropylamine acts as a serotonergic agent.

SERT Binding: The para-chloro substitution is a classic determinant for serotonin selectivity

(e.g., p-chloroamphetamine, chlorphentermine). The compound likely acts as a substrate-

type releaser or a reuptake inhibitor of serotonin (5-HT).

DAT/NET Selectivity: The bulky

-dimethyl group typically reduces affinity for the Dopamine Transporter (DAT) and
Norepinephrine Transporter (NET) compared to the parent phenethylamine, reducing
psychostimulant potential while retaining anorectic properties.

Metabolic Stability (The MAO Factor)
A critical differentiator for this compound is its metabolic fate.

Mechanism: Monoamine Oxidase (MAO) enzymes target the

-carbon adjacent to the amine.

Vulnerability: Since the

-carbon is a methylene group (

), it is chemically accessible for oxidative deamination to the corresponding aldehyde, which
is subsequently oxidized to 2-(4-chlorophenyl)-2-methylpropanoic acid.

Outcome: Unlike Chlorphentermine, which cannot be deaminated due to a quaternary

-carbon, this compound is rapidly metabolized, limiting its systemic exposure and duration of
action in vivo unless administered with an MAO inhibitor.

Signaling Pathway Visualization
The following diagram illustrates the differential interaction and metabolic fate compared to

standard phenethylamines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(4-Chlorophenyl)-
2-methylpropylamine

Serotonin Transporter
(SERT)

Binding/Translocation
(High Affinity)

Monoamine Oxidase
(MAO-A/B)

Substrate Access
(Alpha-CH2)

Synaptic Cleft
(5-HT Increase)

Inhibits Reuptake /
Induces Release

Intermediate
Aldehyde

Oxidative
Deamination 2-(4-Cl-Ph)-2-methyl

propanoic acid
Oxidation

Click to download full resolution via product page

Figure 1: Pharmacodynamic and pharmacokinetic pathway. Note the MAO susceptibility

pathway distinct from

-methylated analogs.

Experimental Protocols
In Vitro Binding Assay (SERT/DAT/NET)
To validate the affinity profile, a radioligand binding assay is the standard protocol.

Materials:

HEK293 cells stably expressing human SERT, DAT, or NET.

Radioligands:

5-HT (SERT),

DA (DAT),

NE (NET).

Test Compound: 2-(4-Chlorophenyl)-2-methylpropylamine HCl (dissolved in DMSO).

Protocol:

Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

Incubation: Mix 50
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L membrane suspension, 25

L radioligand (

concentration), and 25

L test compound (concentration range

to

M).

Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 4°C for 120 min (DAT) to prevent

uptake.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell

harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

and

using non-linear regression (Cheng-Prusoff equation).

Self-Validating Check:

Control: Use Chlorphentermine or Fluoxetine as a positive control for SERT binding. If

controls deviate >15% from historical

, invalidate the run.

Synthesis of Reference Standard
For research purposes, the compound can be synthesized via a Friedel-Crafts Alkylation

followed by modifications, though direct amino-alkylation is more common.

Step-by-Step Workflow:

Precursor: Start with 4-Chlorobenzene.
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Alkylation: React with Methallyl chloride (3-chloro-2-methylpropene) using

or

catalyst to form 1-chloro-2-(4-chlorophenyl)-2-methylpropane.

Note: This step establishes the quaternary carbon framework.

Amination: React the chloro-intermediate with excess alcoholic ammonia (

) in a pressure vessel at 100°C.

Purification: Acid-base extraction. Convert the free base to HCl salt using ethereal HCl.

Recrystallize from Isopropanol/Ether.

Safety & Toxicology Profile
Cardiovascular Risks (hERG & 5-HT2B)
Phenethylamines with 4-halogen substitutions carry a known risk of off-target binding.

Valvulopathy: Compounds with high affinity for 5-HT2B receptors (e.g., Fenfluramine) induce

cardiac valve fibrosis. 2-(4-Chlorophenyl)-2-methylpropylamine must be screened for 5-

HT2B agonism.

QT Prolongation: The lipophilic nature and charged amine suggest potential hERG channel

blockade. In vitro hERG patch-clamp assays are mandatory before in vivo use.

Serotonin Syndrome
Due to its predicted SERT release mechanism, co-administration with MAOIs or SSRIs poses a

high risk of Serotonin Syndrome.

Symptoms: Hyperthermia, rigidity, myoclonus, autonomic instability.

Mitigation: Washout period of 14 days required if switching from MAOIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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